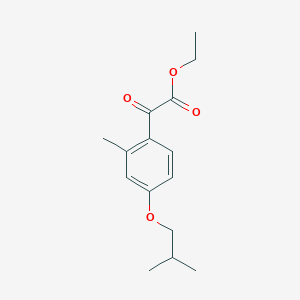

Ethyl 4-iso-butoxy-2-methylbenzoylformate

CAS No.:

Cat. No.: VC17538957

Molecular Formula: C15H20O4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20O4 |

|---|---|

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | ethyl 2-[2-methyl-4-(2-methylpropoxy)phenyl]-2-oxoacetate |

| Standard InChI | InChI=1S/C15H20O4/c1-5-18-15(17)14(16)13-7-6-12(8-11(13)4)19-9-10(2)3/h6-8,10H,5,9H2,1-4H3 |

| Standard InChI Key | OYXQRUKVSQIBOD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=O)C1=C(C=C(C=C1)OCC(C)C)C |

Introduction

Ethyl 4-iso-butoxy-2-methylbenzoylformate is a specialized organic compound belonging to the class of benzoylformates. It is recognized by its unique molecular structure, which includes an ethyl ester and a benzoyl moiety, making it valuable in various chemical applications, particularly in organic synthesis and material science. The compound's Chemical Abstracts Service (CAS) number is 100234-38-6, and it is classified as a specialty chemical.

Synthesis

The synthesis of Ethyl 4-iso-butoxy-2-methylbenzoylformate typically involves the reaction of ethyl formate with 4-iso-butoxy-2-methylbenzoyl chloride. This reaction is performed under controlled conditions to ensure high yield and purity.

Applications

Ethyl 4-iso-butoxy-2-methylbenzoylformate finds applications in various fields due to its unique combination of functional groups. The iso-butoxy group enhances its lipophilicity and potential interactions with biological systems, making it a compound of interest for further research and application development.

Comparison with Similar Compounds

Several compounds share structural similarities with Ethyl 4-iso-butoxy-2-methylbenzoylformate. A comparison of these compounds highlights their unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-acetoxybenzoylformate | Contains an acetoxy group instead of iso-butoxy | Acetoxy group may enhance solubility |

| Ethyl 3-iso-propoxybenzoylformate | Propoxy group instead of iso-butoxy | Different steric effects due to propyl chain |

| Ethyl 4-methoxybenzoylformate | Contains a methoxy group | Methoxy group may influence electronic properties |

| Ethyl 2-methylbenzoate | Lacks the benzoyl formate structure | Simpler structure without additional functional groups |

Research Findings and Future Directions

Ethyl 4-iso-butoxy-2-methylbenzoylformate is a compound with potential applications in organic synthesis and material science. Its unique structure and reactivity make it suitable for further research into its chemical properties and potential uses. Future studies could explore its interactions with biological systems and its role in developing new materials or chemical intermediates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume